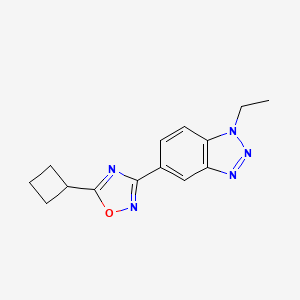

![molecular formula C9H15ClN2O2S B1650736 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride CAS No. 1193390-01-0](/img/structure/B1650736.png)

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride

Übersicht

Beschreibung

Aminomethylphenyl compounds are a group of chemicals that contain a phenyl (benzene) ring attached to an aminomethyl group (-NH-CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .

Synthesis Analysis

The synthesis of aminomethylphenyl compounds often involves the reaction of a phenyl group with an aminomethyl group. The exact method can vary depending on the specific compounds used and the desired product .Molecular Structure Analysis

The molecular structure of aminomethylphenyl compounds consists of a phenyl ring attached to an aminomethyl group. The exact structure can vary depending on the specific compound and any additional functional groups present .Chemical Reactions Analysis

Aminomethylphenyl compounds can participate in a variety of chemical reactions, often involving the amino group. For example, they can undergo reactions with acids, bases, and various electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethylphenyl compounds can vary depending on their specific structure. For example, they may differ in terms of solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Buffer Interactions and Solubilities

Studies on related sulfonamide compounds, such as TRIS and its derivatives, have explored their utility in pH control within physiological pH ranges, demonstrating their importance in biochemical research for maintaining stable conditions in experiments (M. Taha & Ming-Jer Lee, 2010) Buffer interactions: Solubilities and transfer free energies.

Biocatalysis in Drug Metabolism

Sulfonamide derivatives have been utilized in studies to produce mammalian metabolites of drugs, showcasing their role in understanding drug metabolism and facilitating the development of analytical methods for monitoring drug metabolites in clinical investigations (M. Zmijewski et al., 2006) Application of biocatalysis to drug metabolism.

Antiviral and Antioxidant Activities

Research on aminomethanesulfonic acids and their derivatives has highlighted their potential in developing treatments for viral infections, such as influenza, due to their antiviral activities. Additionally, their antioxidant properties, although found to be comparatively weak, indicate their relevance in exploring therapeutic agents (R. Khoma et al., 2019) Synthesis and Antioxidant and Anti-Influenza Activity.

Methodologies for Sulfonamide Synthesis

Advancements in synthetic chemistry have led to efficient methodologies for the synthesis of sulfonamide derivatives, including direct N-monomethylation of aromatic primary amines, highlighting the versatility of sulfonamides in chemical synthesis and their potential applications across various research fields (Feng Li et al., 2012) General and efficient method for direct N-monomethylation.

Novel Sulfonated Membranes for Dye Treatment

Research into sulfonated aromatic diamine monomers for the fabrication of thin-film composite nanofiltration membranes demonstrates the application of sulfonamide chemistry in environmental science, particularly in treating dye-contaminated water, enhancing water flux, and dye rejection capabilities of membranes (Yang Liu et al., 2012) Novel sulfonated thin-film composite nanofiltration membranes.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10;/h2-5,11H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLXQWDEXZEGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=CC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1193390-01-0 | |

| Record name | Benzenemethanesulfonamide, 2-(aminomethyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B1650654.png)

![1-[4-(5-Bromo-1H-indole-2-carbonyl)piperazin-1-YL]-2-(2-methylphenyl)ethanone](/img/structure/B1650656.png)

![N-(cyclohexylmethyl)-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B1650660.png)

![5-allyl-3-(4-chlorophenyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1650663.png)

![4-ethyl-N~1~-{[1-(3-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N~1~-(3-methoxypropyl)benzamide](/img/structure/B1650665.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1650666.png)

![2-Methyl-5-[5-(pyrrolidin-1-ylsulfonyl)-3-thienyl]-1,3,4-oxadiazole](/img/structure/B1650667.png)

![5-benzyl-N-(3-ethoxypropyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B1650670.png)

![N-(3,5-dimethylphenyl)-1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B1650672.png)

methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B1650673.png)

![1-{4-[5-(piperidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B1650674.png)